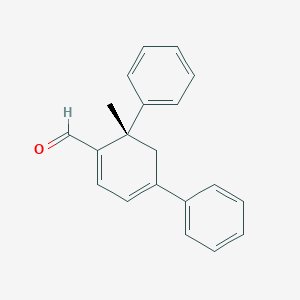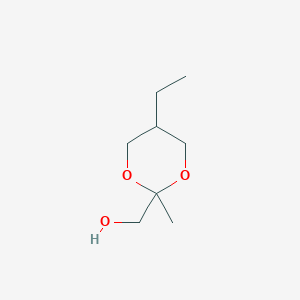![molecular formula C9H13NO2 B14190611 3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one CAS No. 920312-83-0](/img/structure/B14190611.png)
3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxolan-2-one ring, which is a five-membered lactone, and a prop-2-en-1-yl group attached to an aminoethylidene moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one typically involves the reaction of prop-2-en-1-amine with an appropriate oxolan-2-one derivative under controlled conditions. One common method involves the condensation reaction between prop-2-en-1-amine and an oxolan-2-one derivative in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-amine: A related compound with similar functional groups but lacking the oxolan-2-one ring.
Oxolan-2-one derivatives: Compounds with variations in the substituents on the oxolan-2-one ring.
Uniqueness
3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one is unique due to the combination of its oxolan-2-one ring and prop-2-en-1-yl aminoethylidene moiety
Properties
CAS No. |
920312-83-0 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-[1-(prop-2-enylamino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-3-5-10-7(2)8-4-6-12-9(8)11/h3,10H,1,4-6H2,2H3 |
InChI Key |
RVOPOHHZGWEWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpropyl)sulfanyl]-2-nitrobenzene](/img/structure/B14190530.png)
![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)

![4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14190555.png)





![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
